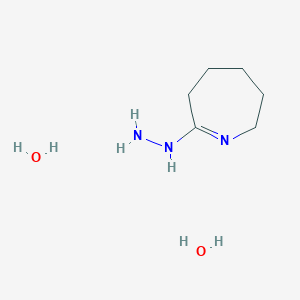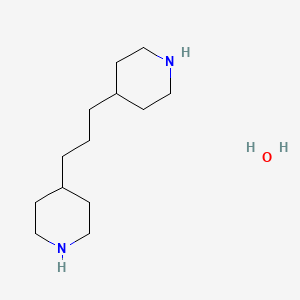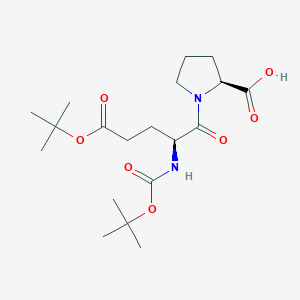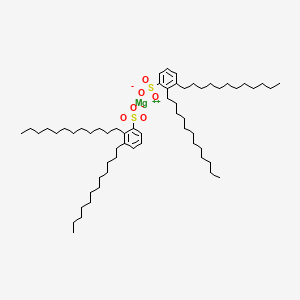
(4-Cloroquinazolin-6-il)metanol
Descripción general
Descripción
(4-Chloroquinazolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloroquinazolin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloroquinazolin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
(4-Cloroquinazolin-6-il)metanol se utiliza en la investigación farmacéutica como precursor para sintetizar varios derivados de quinazolina. Estos derivados se exploran por su potencial como agentes anticancerígenos, dada su capacidad para inhibir las enzimas tirosina cinasas, que son cruciales para la señalización y proliferación celular .
Ciencia de Materiales
En la ciencia de los materiales, este compuesto sirve como un bloque de construcción para crear nuevos marcos orgánicos. Estos marcos pueden tener aplicaciones en almacenamiento de gas, detección y catálisis debido a su naturaleza porosa y estabilidad .
Síntesis Química
Este compuesto está involucrado en procesos de síntesis química donde actúa como intermedio. Es particularmente útil en la síntesis de moléculas complejas para colorantes, pigmentos y otros productos químicos industriales .
Estudios Biológicos
En los estudios biológicos, this compound se utiliza para estudiar la biología celular y la bioquímica. Se puede utilizar para modificar proteínas o ácidos nucleicos, lo que ayuda a comprender sus funciones e interacciones dentro de la célula .
Química Analítica
Como estándar en química analítica, this compound se utiliza para calibrar instrumentos y validar métodos, garantizando la precisión y precisión en las mediciones .
Química Agrícola
En el campo de la química agrícola, se realiza investigación para explorar el uso de derivados de quinazolina como pesticidas o herbicidas. El papel del compuesto en la síntesis de estos derivados lo hace valioso para el desarrollo de nuevos agroquímicos .
Ciencia Ambiental
Los científicos ambientales utilizan this compound para estudiar las vías de degradación de los contaminantes orgánicos. Comprender estas vías es esencial para desarrollar métodos para remediar sitios contaminados .
Nanotecnología
Por último, en nanotecnología, this compound se utiliza para crear materiales a nanoescala. Estos materiales pueden tener aplicaciones en electrónica, administración de fármacos e imágenes debido a sus propiedades únicas a nanoescala .
Propiedades
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-06-3 | |
| Record name | 4-Chloro-6-quinazolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloroquinazolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![L-4-[(Methylsulfonyl)amino]phenylalanine](/img/structure/B1508649.png)


![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)

![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
